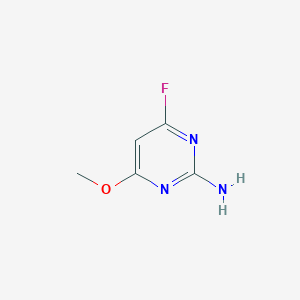

2-Amino-6-fluoro-4-methoxypyrimidine

Overview

Description

2-Amino-6-fluoro-4-methoxypyrimidine, or AFMP, is an important organic compound used in many scientific research applications. It is an aminopyrimidine that is widely used in medicinal chemistry, biochemistry, and drug design. AFMP has been used in the synthesis of various pharmaceuticals and in the development of drugs for treating cancer, diabetes, and other diseases. In addition, AFMP has been used in the study of enzyme inhibition and in the development of novel therapeutic agents.

Scientific Research Applications

Synthesis of Fluorinated Pyridines

Fluorinated pyridines are important in the field of medicinal chemistry due to their biological activity. The introduction of a fluorine atom into pyrimidine rings, as seen in 4-fluoro-6-methoxypyrimidin-2-amine, can lead to the synthesis of fluoropyridines . These compounds have reduced basicity and are less reactive than their chlorinated and brominated analogues, making them interesting candidates for drug development .

Radiopharmaceuticals

The fluorine-18 isotope is used in positron emission tomography (PET) imaging. Derivatives of 4-fluoro-6-methoxypyrimidin-2-amine can be labeled with fluorine-18 to create imaging agents that help in the diagnosis and study of diseases .

Agricultural Chemistry

In agriculture, the introduction of fluorine atoms into lead structures has been a common modification to improve physical, biological, and environmental properties. Compounds like 4-fluoro-6-methoxypyrimidin-2-amine can be used to develop new agricultural products with enhanced efficacy .

Anticancer Research

Some derivatives of 4,6-diphenylpyrimidin-2-amine have shown anticancer properties. By modifying the structure to include a 4-fluoro-6-methoxypyrimidin-2-amine moiety, researchers can develop potent anticancer chemotherapeutic agents. These compounds can inhibit specific kinases like Aurora kinase A , which is implicated in cancer cell proliferation .

Chemical Synthesis Building Blocks

4-Fluoro-6-methoxypyrimidin-2-amine serves as a building block in chemical synthesis. It can be used to create a wide range of complex molecules for various applications, including pharmaceuticals and materials science .

Drug Design and Development

The presence of fluorine in pharmaceuticals can greatly affect the drug’s distribution, metabolism, and pharmacological properties. As such, 4-fluoro-6-methoxypyrimidin-2-amine can be a valuable intermediate in the design and development of new drugs, particularly those targeting the central nervous system .

properties

IUPAC Name |

4-fluoro-6-methoxypyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6FN3O/c1-10-4-2-3(6)8-5(7)9-4/h2H,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTRXRDJKTBCVNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353927 | |

| Record name | 2-Amino-6-fluoro-4-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-fluoro-4-methoxypyrimidine | |

CAS RN |

130687-25-1 | |

| Record name | 2-Amino-6-fluoro-4-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1H-Benzo[d]imidazol-4-yl)formamide](/img/structure/B160531.png)

![N-[Bis(methylthio)methylene]-p-toluenesulfonamide](/img/structure/B160542.png)